CID 69651453

Description

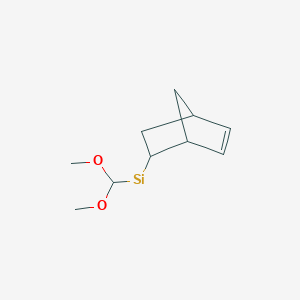

Based on Figure 1 from , CID 69651453 is characterized by a specific chemical structure, with analytical data including its GC-MS total ion chromatogram, vacuum distillation fraction content, and mass spectrum . The compound appears to be derived from a natural product or essential oil, as inferred from its association with vacuum-distilled fractions and chromatographic profiling . However, explicit details on its molecular formula, molecular weight, or synthesis pathways are absent in the evidence, necessitating further investigation from primary literature or databases like PubChem.

Properties

Molecular Formula |

C10H16O2Si |

|---|---|

Molecular Weight |

196.32 g/mol |

InChI |

InChI=1S/C10H16O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h3-4,7-10H,5-6H2,1-2H3 |

InChI Key |

AQIYDZCPMIBZAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]C1CC2CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form silanol or siloxane derivatives.

Reduction: The compound can be reduced to form silane derivatives with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives with different substituents.

Substitution: Halogenated or alkylated silane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is used as a precursor for the synthesis of various organosilicon compounds

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules. The presence of the norbornene ring can impart rigidity and specificity to the resulting compounds, making them suitable for targeted therapeutic applications.

Industry

In the industrial sector, (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane involves the interaction of its silicon-containing functional groups with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can modulate the reactivity and stability of the compound, enabling its use in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Analytical Comparisons

highlights the use of GC-MS and mass spectrometry to profile CID 69651453. Similar compounds, such as terpenoids or flavonoids, can be compared using these techniques. For example, the study in demonstrates how LC-ESI-MS with collision-induced dissociation (CID) differentiates structural isomers like ginsenoside Rf and pseudoginsenoside F11 by their fragmentation patterns. Applying this methodology, this compound’s unique mass spectral signatures (e.g., base peaks, fragment ions) could distinguish it from analogs .

Table 1: Comparative Analytical Data

Functional and Reactivity Differences

While direct functional data for this compound are lacking, emphasizes comparing compounds based on reactivity, thermal effects, and molecular weight. For instance, terpenoid analogs with similar masses but differing functional groups (e.g., hydroxyl vs. carbonyl) exhibit variations in solubility and bioactivity. If this compound is a sesquiterpene, its hydrophobicity and stability might contrast with oxygenated derivatives like artemisinin .

Limitations and Recommendations

The evidence provided lacks explicit data on this compound’s synthesis, pharmacological properties, or commercial use. To address this, future studies should:

Utilize high-resolution mass spectrometry (HRMS) and NMR for structural elucidation .

Conduct bioactivity assays to compare its efficacy with analogs like curcumin or taxol .

Explore computational modeling (e.g., molecular docking) to predict binding affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.